molecular formula C33H48O6 B13366757 (8aR,9R,10R,11aS,Z)-9-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-10-((tetrahydro-2H-pyran-2-yl)oxy)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one

(8aR,9R,10R,11aS,Z)-9-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-10-((tetrahydro-2H-pyran-2-yl)oxy)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one

Cat. No.: B13366757
M. Wt: 540.7 g/mol
InChI Key: BORWYBLWVAQKLJ-PDBYKBHCSA-N
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Description

The compound (8aR,9R,10R,11aS,Z)-9-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-10-((tetrahydro-2H-pyran-2-yl)oxy)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one is a complex organic molecule with a unique structure. This compound features multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The general synthetic route includes:

    Formation of the cyclopenta[b]oxecin core: This step typically involves a series of cyclization reactions, often catalyzed by transition metals or acids.

    Introduction of the tetrahydro-2H-pyran-2-yl groups: These groups are usually added through etherification reactions, where the hydroxyl groups are reacted with tetrahydro-2H-pyran-2-yl halides under basic conditions.

    Attachment of the phenyl and pentyl groups: This step often involves Grignard reactions or other organometallic coupling reactions to introduce the phenyl and pentyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper, more readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the hydroxyl groups to form ketones or aldehydes.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes back to alcohols.

    Substitution: The tetrahydro-2H-pyran-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction would yield alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme-substrate interactions.

    Medicine: The compound’s functional groups and stereochemistry make it a potential candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (8aR,9R,10R,11aS,Z)-9-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-10-((tetrahydro-2H-pyran-2-yl)oxy)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one lies in its complex structure, which includes multiple stereocenters and functional groups. This complexity makes it a valuable compound for studying stereochemistry and for developing new synthetic methodologies.

Properties

Molecular Formula

C33H48O6

Molecular Weight

540.7 g/mol

IUPAC Name

(6Z,8aR,9R,10R,11aS)-10-(oxan-2-yloxy)-9-[(3R)-3-(oxan-2-yloxy)-5-phenylpentyl]-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one

InChI

InChI=1S/C33H48O6/c34-31-15-7-2-1-6-14-27-28(30(24-29(27)38-31)39-33-17-9-11-23-36-33)21-20-26(37-32-16-8-10-22-35-32)19-18-25-12-4-3-5-13-25/h1,3-6,12-13,26-30,32-33H,2,7-11,14-24H2/b6-1-/t26-,27+,28+,29-,30+,32?,33?/m0/s1

InChI Key

BORWYBLWVAQKLJ-PDBYKBHCSA-N

Isomeric SMILES

C1CCOC(C1)O[C@@H]2C[C@H]3[C@@H]([C@H]2CC[C@H](CCC4=CC=CC=C4)OC5CCCCO5)C/C=C\CCCC(=O)O3

Canonical SMILES

C1CCOC(C1)OC2CC3C(C2CCC(CCC4=CC=CC=C4)OC5CCCCO5)CC=CCCCC(=O)O3

Origin of Product

United States

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